molecular formula C9H11NO3 B7721602 2-Amino-3-hydroxy-3-phenylpropanoic acid CAS No. 68296-26-4

2-Amino-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B7721602
CAS No.: 68296-26-4
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It is a physiologically important amino acid and exists in multiple stereoisomeric forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through optical resolution of racemic mixtures. One method involves the use of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid, which is resolved using optically active organic amines . The racemic mixture is subjected to preferential crystallization, where seed crystals of one enantiomer are introduced into a supersaturated solution, leading to the crystallization of the desired enantiomer .

Industrial Production Methods

Industrial production methods for 2-amino-3-hydroxy-3-phenylpropanoic acid typically involve large-scale optical resolution techniques. These methods are designed to efficiently separate enantiomers from racemates, ensuring high optical purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines .

Properties

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910522
Record name beta-Hydroxyphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7
Record name DL-Phenylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylserine
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Record name NSC206281
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Record name beta-Hydroxyphenylalanine
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Record name β-hydroxy-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656
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Record name 3-Phenyl-DL-Serine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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